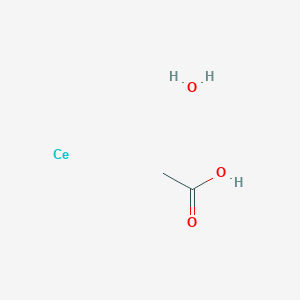
2-Hydroxy-3-morpholinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-morpholinecarboxylic acid is an organic compound with the molecular formula C₅H₉NO₄. It is a derivative of morpholine, featuring both a hydroxyl group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-morpholinecarboxylic acid typically involves the reaction of morpholine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Morpholine with Glyoxylic Acid: Morpholine is reacted with glyoxylic acid in an aqueous medium.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:
Large-Scale Reaction: Conducting the reaction in large reactors with precise control over temperature and pH.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-morpholinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the hydroxyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Hydroxy-3-morpholinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-morpholinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Hydroxyisocaproic Acid: A metabolite of leucine with similar hydroxyl and carboxylic acid groups.
3-Hydroxyquinoline-4-carboxylic Acid: A compound with antioxidant properties and similar functional groups.
Uniqueness: 2-Hydroxy-3-morpholinecarboxylic acid is unique due to its morpholine ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1246668-94-9 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-hydroxymorpholine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-4(8)3-5(9)10-2-1-6-3/h3,5-6,9H,1-2H2,(H,7,8) |
Clave InChI |
GTGBGTSVNKUDSN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C(N1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


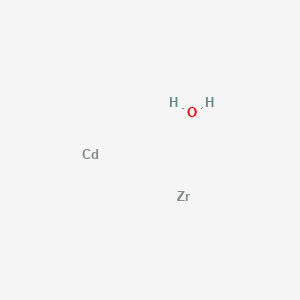

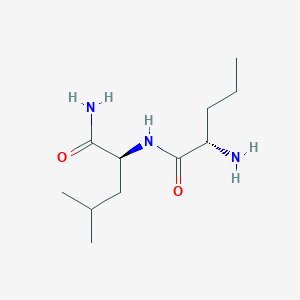
![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
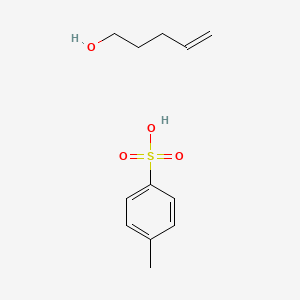
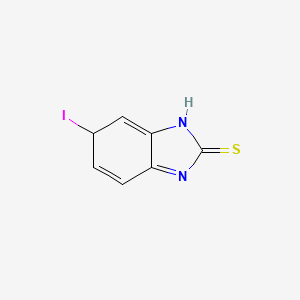


![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)

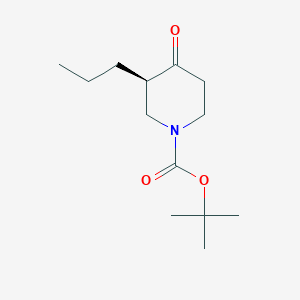
![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
